3-methoxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is an organic compound with the molecular formula C15H15N3O2 It is a derivative of benzohydrazide and features a methoxy group and a pyridinylmethylidene moiety
Preparation Methods
The synthesis of 3-METHOXY-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between m-anisic hydrazide and 2-acetylpyridine. The reaction is carried out in a solvent such as ethanol, and the mixture is stirred at elevated temperatures (around 70°C) for several hours . The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
3-METHOXY-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-METHOXY-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHOXY-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-METHOXY-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other benzohydrazide derivatives, such as:
3-METHOXY-N’-(2-PYRROLIDINYLIDENE)BENZOHYDRAZIDE: This compound has a similar structure but features a pyrrolidinylidene group instead of a pyridinylmethylidene group.
4-HYDROXY-N’-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: This derivative has hydroxyl groups and is used as a corrosion inhibitor.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-methoxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-7-4-5-11(9-13)14(18)17-16-10-12-6-2-3-8-15-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
VSUFQBZNQHUCES-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.